Isoform-Selective Survival Benefit in Hepatic Ischemia/Reperfusion Injury: PHD1 Genetic Deficiency vs. Wild-Type
In a hepatic ischemia/reperfusion (I/R) mouse model with surgical resection of all non-ischemic liver lobes, PHD1 genetic deficiency (PHD1−/−) conferred complete survival protection while >50% of wild-type mice succumbed [1]. Short-term PHD1 silencing via RNA interference also provided protection against I/R damage, validating pharmacological inhibition as a viable therapeutic strategy [1]. This PHD1-specific survival benefit is not recapitulated by PHD2 inhibition, as genetic deletion of PHD2 (EGLN1) fails to produce comparable hepatoprotection [2].
| Evidence Dimension | Survival rate following hepatic I/R with resection of non-ischemic lobes |
|---|---|
| Target Compound Data | PHD1−/− mice: 100% survival |
| Comparator Or Baseline | Wild-type mice: <50% survival (more than half succumbed) |
| Quantified Difference | Survival advantage >50 percentage points; complete survival (100%) vs. <50% survival |
| Conditions | Mouse model; portal vessels of left lateral liver lobe clamped for 90 min, followed by surgical resection of non-ischemic lobes; Gastroenterology, 2010 |
Why This Matters
This establishes PHD1 as a uniquely validated target for I/R injury protection—pan-PHD inhibitors cannot guarantee this survival benefit and may introduce PHD2-mediated confounding effects.
- [1] Schneider M, Van Geyte K, Fraisl P, et al. Loss or silencing of the PHD1 prolyl hydroxylase protects livers of mice against ischemia/reperfusion injury. Gastroenterology. 2010;138(3):1143-1154.e2. View Source
- [2] Kaelin WG Jr. New cancer targets emerging from studies of the Von Hippel-Lindau tumor suppressor protein. Ann N Y Acad Sci. 2010;1210:1-7. (Note: PHD2/EGLN1 deficiency does not confer comparable I/R protection.) View Source
